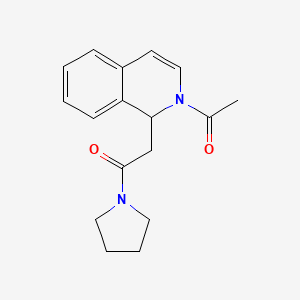
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone, also known as A-401 or A-401B, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the isoquinoline family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have antioxidant activity and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a fluorescent probe for the detection of zinc ions. Additionally, this compound has been shown to have antiproliferative activity against several cancer cell lines, making it a potential candidate for further study in cancer research. However, the limitations of this compound include its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the further investigation of its antiproliferative activity against cancer cells. Additionally, this compound may be studied further as a fluorescent probe for the detection of zinc ions in biological samples. Further research may also be conducted to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicities.
Métodos De Síntesis
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been described in the literature. One method involves the reaction of 2-(1H-isoquinolin-1-yl)acetohydrazide with 1-(2-bromoethyl)pyrrolidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone has been studied for its potential applications in scientific research. This compound has been shown to have antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(20)19-11-8-14-6-2-3-7-15(14)16(19)12-17(21)18-9-4-5-10-18/h2-3,6-8,11,16H,4-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKFYIZCQBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
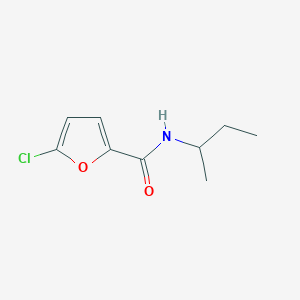
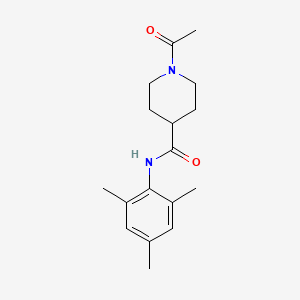
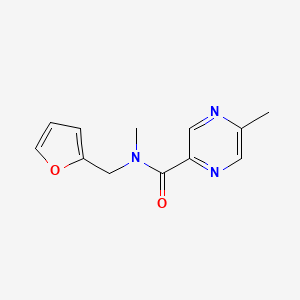
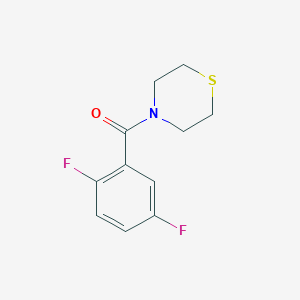
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
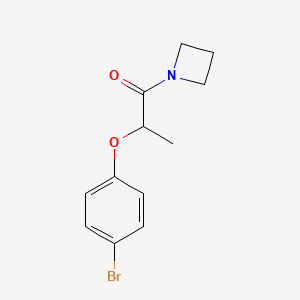
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

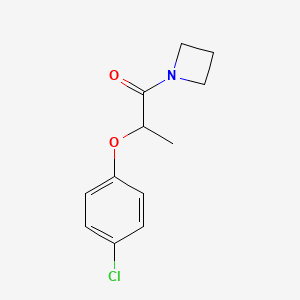
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)